molecular formula C10H13ClN4OS B2701424 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-32-7

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile

Cat. No.: B2701424
CAS No.: 866009-32-7
M. Wt: 272.75
InChI Key: RKRFNFNVSLZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is a synthetic organic compound with the molecular formula C10H13ClN4OS It is characterized by the presence of a chloro group, a morpholinoethylamino group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinoethylamino Group: This step involves the reaction of the isothiazole intermediate with 2-morpholinoethylamine under suitable conditions, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted isothiazoles.

    Oxidation: Formation of isothiazole oxides.

    Reduction: Formation of reduced isothiazole derivatives.

Scientific Research Applications

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazole ring and the morpholinoethylamino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-isothiazolecarbonitrile: Lacks the morpholinoethylamino group, resulting in different reactivity and applications.

    5-[(2-Morpholinoethyl)amino]-4-isothiazolecarbonitrile:

Uniqueness

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the chloro and morpholinoethylamino groups allows for a wide range of chemical modifications and biological interactions.

This compound’s versatility makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and biochemical probes.

Properties

IUPAC Name

3-chloro-5-(2-morpholin-4-ylethylamino)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4OS/c11-9-8(7-12)10(17-14-9)13-1-2-15-3-5-16-6-4-15/h13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRFNFNVSLZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.